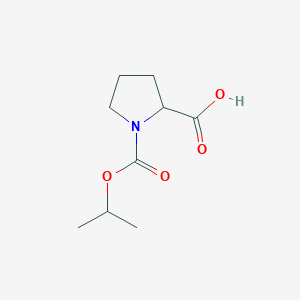![molecular formula C9H8Cl2N2O3S B2799499 2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid CAS No. 287197-80-2](/img/structure/B2799499.png)
2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid” is a chemical compound. It has a molecular weight of 206.03 and a molecular formula of C7H5Cl2NO2 . The compound is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H5Cl2NO2. It includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with two chlorine atoms and an acetic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.537±0.06 g/cm3, a boiling point of 368.2±37.0 °C, and a melting point of 142-144 °C . It also has a flash point of 176.5±26.5 °C . The compound is predicted to have a logP value of 1.37, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Compounds with pyridine herbicide characteristics, such as fluroxypyr, have been studied for their crystal structures, which involve complex hydrogen bonding and π–π interactions. These interactions form a three-dimensional network that could provide insights into the molecular interactions and stability of similar compounds like "2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid" (Park et al., 2016).
Molecular Properties and Quantum Chemical Investigations
Quantum-chemical calculations and thermodynamics parameters of compounds with similar structural motifs have been explored to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. These studies help in predicting the reactivity and stability of chemical compounds (Bouklah et al., 2012).
Conformational Comparisons
Research on phenoxyacetic acid derivatives, which share a similar acetic acid moiety with the compound , provides insights into the conformational behavior of such molecules in different environments, which can be crucial for understanding their reactivity and interaction with biological targets (Lynch et al., 2003).
Synthesis and Structural Studies
The synthesis and structural elucidation of compounds containing acetic acid derivatives and pyridine units have been the subject of various studies. These works contribute to the understanding of the synthetic routes and the structural characteristics of similar compounds, which is essential for their potential application in medicinal chemistry and material science (Chui et al., 2004).
Safety and Hazards
The safety data sheet for this compound indicates that it is classified as a dangerous substance. The hazard statements include H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . Therefore, appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
2-[2-[(2,6-dichloropyridin-3-yl)amino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3S/c10-6-2-1-5(9(11)13-6)12-7(14)3-17-4-8(15)16/h1-2H,3-4H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOGMVTRLIMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1NC(=O)CSCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)



![(2-Chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799438.png)
